Lyngbyaloside B
Description
Origin and Discovery of Lyngbyaloside B
Isolation from Marine Cyanobacteria Species
This compound is a natural product that was first isolated from a marine cyanobacterium of the genus Lyngbya. nih.govacs.org Specifically, the producing organism was a collection of Lyngbya sp. found in the Ulong Channel in Palau. acs.org This particular marine cyanobacterium has been noted as a prolific source of various bioactive secondary metabolites. acs.org While many compounds isolated from this organism are nitrogenous, this compound is a non-nitrogenous, brominated glycoside macrolide. acs.org The isolation process involved solvent partitioning of the lipophilic extract from the lyophilized cyanobacterium, followed by silica (B1680970) gel chromatography and reversed-phase high-performance liquid chromatography (HPLC). acs.org
Cyanobacteria, including those of the genus Lyngbya (now sometimes classified as Moorea), are recognized for their capacity to produce a vast array of structurally diverse and biologically active secondary metabolites. acs.orgnih.gov These organisms possess complex biosynthetic machinery, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), which contribute to this chemical diversity. nih.gov While much of the research on Lyngbya has focused on marine isolates, the genus is found in various environments. nih.gov
Initial Characterization and Historical Context
This compound was identified as a new glycoside macrolide and was so named due to its structural similarity to the previously discovered compound, lyngbyaloside. nih.govacs.org At the time of its discovery, it was only the third glycoside macrolide and the second brominated compound of its kind to be reported from a marine cyanobacterium. nih.govacs.org
The initial structural characterization of this compound was accomplished through a combination of spectroscopic techniques. nih.govacs.org Its gross structure was determined using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.org High-resolution electrospray ionization mass spectrometry (HRESIMS) indicated a molecular formula of C₃₀H₄₉BrO₁₀. acs.org The presence of a bromine atom was confirmed by the characteristic isotope pattern in the mass spectrum. acs.org The relative stereochemistry of its 12 stereocenters was proposed based on proton-proton spin-coupling constants and Rotating-frame Overhauser Effect Spectroscopy (ROESY) data. nih.govacs.org However, the absolute stereochemistry was not definitively established at the time of its initial isolation. acs.org Later, the first total synthesis of (-)-Lyngbyaloside B led to a reassignment of its stereostructure. nih.gov
Initial biological testing revealed that this compound exhibits weak cytotoxic activity. nih.govdatapdf.com It was found to be weakly cytotoxic against KB cells, a human epidermoid carcinoma cell line, with an IC₅₀ value of 4.3 μM, and had a lesser effect on LoVo cells, a human colon adenocarcinoma cell line. acs.orgnih.govmdpi.com
Research Significance and Academic Trajectory
Importance as a Macrolide Glycoside Natural Product
This compound belongs to the macrolide glycoside class of natural products, a group of compounds characterized by a large macrocyclic lactone ring attached to one or more deoxy sugar moieties. frontiersin.org The discovery of this compound was significant as it expanded the small but growing family of glycoside macrolides isolated from marine cyanobacteria. acs.orgacs.org Its structure, featuring a 14-membered macrolide ring, is analogous to other cyanobacterial metabolites like lyngbyaloside and lyngbouilloside, as well as aurisides A and B, which were isolated from the sea hare Dolabella auricularia but are believed to be of cyanobacterial origin. acs.org
The structural features of this compound, including its brominated conjugated diene system, have been a subject of interest in the field of natural products chemistry. acs.org The presence of a halogen atom is a common characteristic of many marine natural products. nih.gov The complexity of its structure, with numerous stereocenters, has made it a challenging and attractive target for total synthesis. nih.govnih.gov
Contributions to Natural Products Chemistry Research
The isolation and characterization of this compound have contributed to the broader understanding of the chemical diversity and biosynthetic capabilities of marine cyanobacteria. acs.org Research on this compound and related compounds has spurred further investigations into marine cyanobacteria as a source for novel bioactive compounds. nih.gov
Furthermore, the pursuit of the total synthesis of this compound has driven innovation in synthetic organic chemistry. The first total synthesis not only provided a definitive confirmation of its structure but also led to the reassignment of its stereochemistry. nih.gov This work showcases the power of total synthesis as a tool for structural verification of complex natural products. The synthetic efforts involved the development and application of advanced chemical reactions and strategies for the construction of its macrocyclic backbone and the installation of its multiple stereocenters. nih.gov The biological evaluation of synthetic this compound and its analogues continues to be an area of interest, contributing to the understanding of structure-activity relationships within this class of macrolides. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H49BrO10 |
|---|---|
Molecular Weight |
649.6 g/mol |
IUPAC Name |
(1S,5R,7R,8R,11S,12R,13S)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2R,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one |
InChI |
InChI=1S/C30H49BrO10/c1-18-11-12-22-19(2)23(39-28-25(34)27(37-6)26(36-5)20(3)38-28)16-30(35,40-22)17-24(33)41-29(4,15-21(18)32)13-9-7-8-10-14-31/h7-8,10,14,18-23,25-28,32,34-35H,9,11-13,15-17H2,1-6H3/b8-7+,14-10+/t18-,19+,20+,21-,22+,23+,25-,26+,27+,28+,29-,30+/m1/s1 |
InChI Key |
IFLWJWSXKDLJIN-RHAGIDFESA-N |
SMILES |
CC1CCC2C(C(CC(O2)(CC(=O)OC(CC1O)(C)CCC=CC=CBr)O)OC3C(C(C(C(O3)C)OC)OC)O)C |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]([C@H](C[C@](O2)(CC(=O)O[C@](C[C@H]1O)(C)CC/C=C/C=C/Br)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC)OC)O)C |
Canonical SMILES |
CC1CCC2C(C(CC(O2)(CC(=O)OC(CC1O)(C)CCC=CC=CBr)O)OC3C(C(C(C(O3)C)OC)OC)O)C |
Synonyms |
lyngbyaloside B |
Origin of Product |
United States |
Isolation and Production Methodologies of Lyngbyaloside B
Natural Source Procurement and Cultivation
The production of Lyngbyaloside B is intrinsically linked to specific strains of marine cyanobacteria. The initial and most critical step is the acquisition of sufficient biomass of the producer organism, which can be achieved through direct collection from its natural habitat or through controlled laboratory cultivation.
Collection and Identification of Producer Cyanobacteria Strains (e.g., Lyngbya sp., Lyngbya bouillonii)
This compound was first isolated from a Palauan collection of the marine cyanobacterium Lyngbya sp. nih.govmdpi.com. Marine cyanobacteria of the genus Lyngbya (now also classified under genera like Moorea) are known to be prolific producers of diverse and structurally unique secondary metabolites. mdpi.comnih.gov
Collections of these cyanobacteria are typically performed by hand from shallow marine environments, such as reef flats and lagoons, where they form dense mats on benthic substrates. davidpublisher.comnih.gov For instance, the original discovery of this compound stemmed from a cyanobacterium collected in Palau nih.gov. Related compounds, such as Lyngbyaloside and its analogues, have been isolated from Lyngbya bouillonii (also known as Moorena bouillonii) collected from shallow patch reefs in Apra Harbor, Guam, and from Laing Island, Papua New Guinea mdpi.comhw.ac.ukalgaebase.org.
Identification of the collected cyanobacteria is based on morphological characteristics, such as filament and cell dimensions, and is often confirmed through molecular methods like 16S rRNA gene sequencing to ensure accurate taxonomic classification. mdpi.comnih.gov
| Producer Organism | Compound | Collection Location |
| Lyngbya sp. | This compound | Palau |
| Lyngbya bouillonii | Lyngbyaloside, 2-epi-lyngbyaloside, Lyngbyalosides C | Apra Harbor, Guam |
| Lyngbya bouillonii | Lyngbyaloside | Laing Island, Papua New Guinea |
Laboratory Cultivation Techniques for Biomass Production
While many studies rely on field-collected biomass, laboratory cultivation offers a more controlled and sustainable source of cyanobacterial material. However, culturing marine cyanobacteria like Lyngbya can be challenging, and growth conditions can significantly impact the production of secondary metabolites. hw.ac.ukresearchgate.net
Successful laboratory cultures of Lyngbya species have been achieved, often starting from single filaments isolated from field samples. Strains are typically grown in a liquid medium, such as BG-11 medium, which is specifically formulated for cyanobacteria. The cultures are maintained under controlled conditions of temperature, light, and pH to optimize growth. For instance, some Lyngbya species show optimal growth at temperatures around 25°C and a pH of 7.5. davidpublisher.com
Scaling up production from laboratory flasks to larger photobioreactors is a necessary step for generating the substantial biomass required for natural product isolation. nih.gov However, a significant challenge is that the expression of secondary metabolite pathways observed in the wild may not always be replicated under laboratory conditions. nih.govnih.gov
Extraction and Purification Protocols
Once sufficient biomass is obtained, a systematic process of extraction and purification is employed to isolate this compound from the complex mixture of cellular components.
Lipophilic Extract Preparation
The isolation process begins with the preparation of a lipophilic (fat-soluble) extract from the cyanobacterial biomass. The collected cells are typically freeze-dried and then repeatedly extracted with organic solvents. A common solvent mixture used for this purpose is a 2:1 or 1:1 combination of dichloromethane (CH₂Cl₂) and methanol (MeOH) or ethyl acetate (B1210297) (EtOAc) and methanol. mdpi.comnih.gov
This initial extraction separates the nonpolar and moderately polar compounds, including this compound, from the aqueous components of the cells. The resulting crude extract is then concentrated under vacuum to yield a thick, complex residue that serves as the starting material for the subsequent purification steps.
Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Chromatography, Reversed-Phase HPLC)
The purification of this compound from the crude lipophilic extract is achieved through a series of chromatographic techniques that separate compounds based on their physical and chemical properties.
Silica Gel Chromatography : The crude extract is first subjected to silica gel column chromatography. This technique separates compounds based on their polarity. The extract is loaded onto a column packed with silica gel, and a gradient of solvents, typically starting with a nonpolar solvent like hexanes and gradually increasing in polarity with ethyl acetate, is passed through the column. This process separates the complex extract into several less complex fractions. academicjournals.org
Reversed-Phase High-Performance Liquid Chromatography (HPLC) : The fractions containing this compound, identified through analytical methods, are further purified using reversed-phase HPLC. researchgate.netnih.gov In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. chromatographyonline.com This method separates compounds based on their hydrophobicity and is highly effective for achieving the final purification of the target compound to a high degree of purity.
The general purification workflow is summarized below:
| Step | Technique | Principle of Separation |
| 1 | Solvent Extraction | Separates lipophilic compounds from biomass |
| 2 | Silica Gel Chromatography | Separation based on polarity |
| 3 | Reversed-Phase HPLC | High-resolution separation based on hydrophobicity |
Dereplication Strategies for Known Compound Identification
In natural product discovery, it is common for a single organism to produce many different compounds, including several that have already been identified in previous studies. To avoid the time-consuming process of re-isolating known substances, researchers employ a strategy known as dereplication. scilit.com
Dereplication involves the rapid identification of known compounds in the early stages of the purification process. This is often accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netmdpi.com By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the compounds in the crude extract or partially purified fractions, researchers can compare this data against established natural product databases. nih.gov This allows for the quick identification of previously characterized molecules, enabling researchers to focus their efforts on the isolation and structure elucidation of novel compounds like this compound and its analogues.
Structural Elucidation and Stereochemical Analysis of Lyngbyaloside B
Initial Structural Assignments and Challenges
The initial characterization of Lyngbyaloside B laid the groundwork for understanding its fundamental chemical makeup, but also highlighted complexities that necessitated further rigorous analysis.
Proposed Gross Structures
This compound was first identified as a glycoside macrolide, structurally analogous to the previously isolated lyngbyaloside nih.govacs.org. Early analyses suggested a 14-membered macrolide backbone linked to a sugar moiety researchgate.netnih.gov. The gross structure was determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometric techniques nih.govacs.org. These initial investigations indicated the presence of a complex polyketide structure incorporating a glycosidic linkage and a brominated conjugated hexadiene side chain acs.orgnih.gov. However, subsequent total synthesis efforts revealed that the initially proposed structure contained inaccuracies regarding its stereochemical configuration researchgate.netnih.govnih.govresearchgate.netacs.org.
Difficulties in Defining Stereochemical Configurations
A significant challenge in the structural elucidation of this compound lay in precisely defining the stereochemical configurations of its numerous stereocenters. The molecule possesses multiple chiral centers, including those within the macrolide ring and the attached sugar moiety, making the determination of their relative and absolute configurations a complex task nih.gov. The initial assignments of certain stereogenic centers, particularly at positions C-10, C-11, and C-13, were later found to be incorrect, necessitating a reassignment based on more detailed spectroscopic analysis and total synthesis studies researchgate.netnih.govnih.govresearchgate.net. These difficulties underscore the inherent complexity of macrolide natural products and the critical need for advanced analytical tools to resolve their three-dimensional structures frontiersin.org.
Advanced Spectroscopic Techniques for Structure Determination
The definitive structural and stereochemical assignment of this compound was achieved through the application of a suite of advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D, e.g., ¹H-¹H COSY, HMBC, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in unraveling the structure of this compound. Detailed analysis of 1D and 2D NMR data, including ¹H-¹H COSY, TOCSY, HSQC, and HMBC experiments, was crucial for establishing the connectivity of atoms and identifying functional groups within the molecule nih.govacs.orgnih.govfrontiersin.orgacs.org. Specifically, HMBC correlations were instrumental in linking different structural fragments and confirming the presence of key features such as a hemiketal function acs.orgnih.gov.
The determination of relative stereochemistry relied heavily on the analysis of proton-proton spin-coupling constants and Nuclear Overhauser Effect (NOE) data, particularly from ROESY experiments nih.govacs.orgacs.org. These techniques provided insights into the spatial proximity of protons, allowing for the proposal of the relative configurations of multiple stereocenters within the macrolide ring nih.govnih.gov. For instance, ROESY data was used to deduce the configuration at C-2 in related compounds, highlighting its importance in stereochemical assignments nih.gov. The comparison of NMR data from synthetic compounds with that of the authentic natural product was essential in identifying and correcting erroneous stereochemical assignments researchgate.netnih.govnih.govresearchgate.net.
Infrared (IR) and Ultraviolet (UV) Absorption Spectroscopy
Infrared (IR) and Ultraviolet (UV) absorption spectroscopy provided complementary data for the structural characterization of this compound and related compounds frontiersin.org. IR spectroscopy helped identify the presence of key functional groups, such as hydroxyl groups (O-H stretching), carbonyl groups (C=O stretching), and C-O stretching vibrations indicative of ether and ester linkages frontiersin.org. UV absorption spectroscopy was employed to detect chromophores within the molecule, such as conjugated systems, which were identified as a pendant dienyl side chain in the case of Lyngbouilloside, a structurally related macrolide frontiersin.org.
Stereochemical Reassignment Studies
The detailed investigation into the structure of this compound revealed complexities that necessitated a reassignment of its stereochemical configuration.
Discrepancies Between Natural and Synthetic Samples
Early synthetic efforts aimed at constructing this compound encountered challenges, and crucially, the nuclear magnetic resonance (NMR) spectroscopic data obtained from synthetic samples did not align with that of the authentic natural product researchgate.netresearchgate.netnih.govnih.gov. These discrepancies indicated that the initially proposed structure likely contained errors in its stereochemical assignment, prompting a re-examination of the molecule's three-dimensional architecture researchgate.netnih.gov.
Revision of Stereogenic Centers (e.g., C-10, C-11, C-13)
Based on the observed differences between the natural and synthetic materials, coupled with insights from molecular mechanics calculations, researchers postulated that the configurations of several stereogenic centers were incorrectly assigned in the original structure researchgate.netresearchgate.netnih.gov. Specifically, the stereochemistry at carbons C-10, C-11, and C-13 was identified as requiring revision, suggesting epimerization at these crucial positions researchgate.netnih.govnih.govku.edu. This reassessment was critical for accurately defining the molecular structure.
Unambiguous Verification Through Total Synthesis
The definitive resolution of the stereochemical ambiguities surrounding this compound was achieved through its total synthesis researchgate.netnih.govnih.govku.edu. The pioneering total synthesis reported by Fuwa and co-workers employed sophisticated strategies, including the Abiko-Masamune anti-aldol reaction and a vinylogous Mukaiyama aldol (B89426) reaction, to establish the requisite stereochemistry in the building blocks researchgate.netnih.gov. Furthermore, the macrocyclic backbone was constructed using methods such as macrocyclization involving an acyl ketene (B1206846) intermediate researchgate.netnih.govnih.gov. This comprehensive synthetic approach provided unambiguous verification of the revised stereochemical assignments for this compound researchgate.netnih.govnih.govku.edu.
Computational Approaches in Stereostructure Elucidation
Computational methods played a significant role in guiding the stereochemical reassignment of this compound.
Molecular Mechanics Calculations
Molecular mechanics (MM) calculations were instrumental in the process of stereochemical elucidation researchgate.netnih.govresearchgate.net. By analyzing the conformational landscape and predicting spectroscopic properties, these calculations helped researchers postulate the likely errors in the initial structural assignment researchgate.netnih.gov. The comparison of calculated data with experimental NMR spectra provided crucial evidence supporting the proposed revisions to the stereogenic centers at C-10, C-11, and C-13 researchgate.netnih.govresearchgate.net.
Data Tables
Table 1: Stereochemical Reassignment of this compound
| Stereogenic Center | Original Assignment (Postulated) | Revised Assignment | Evidence/Methodology |
| C-10 | [Not specified] | Epimeric | NMR discrepancies, MM calculations, Total Synthesis researchgate.netnih.gov |
| C-11 | [Not specified] | Epimeric | NMR discrepancies, MM calculations, Total Synthesis researchgate.netnih.gov |
| C-13 | [Not specified] | Epimeric | NMR discrepancies, MM calculations, Total Synthesis researchgate.netnih.gov |
Table 2: Computational Methods in Stereochemical Elucidation
| Computational Method | Primary Application in this compound Study | Contribution to Stereochemistry |
| Molecular Mechanics (MM) | Conformational analysis, prediction of spectroscopic properties | Aided in postulating incorrect stereochemical assignments and guiding structural revisions researchgate.netnih.govresearchgate.net |
| NMR Spectroscopy Analysis | Characterization of natural and synthetic samples | Revealed discrepancies, forming the basis for structural reassignment researchgate.netresearchgate.netnih.govnih.gov |
| Total Synthesis | Construction of the molecule with controlled stereochemistry | Provided unambiguous verification of the revised stereochemical configuration researchgate.netnih.govnih.govku.edu |
Compound List:
this compound
Strategic Approaches to Total Synthesis
Retrosynthetic analysis of this compound involves dissecting the molecule into manageable fragments, with a particular focus on the formation of the 14-membered macrolactone ring and the stereoselective installation of the l-rhamnose (B225776) glycoside. Key disconnections often target the ester linkage within the macrolactone and the glycosidic bond. The analysis typically identifies precursor molecules that can be assembled to build the polyol chain of the macrolactone and the sugar moiety separately, before their strategic union. The successful synthesis of the 13-demethyl analogue, for instance, relied on a strategy that efficiently constructed the macrocyclic backbone, paving the way for understanding the challenges in synthesizing the parent compound researchgate.netacs.orgresearchgate.net.
Key Methodologies for Macrocycle Construction
The formation of the 14-membered macrolactone ring is a critical step in the synthesis of this compound. Several methodologies have been explored and refined to achieve this challenging cyclization.
The esterification followed by ring-closing metathesis (RCM) has proven to be a powerful strategy for constructing the macrocyclic framework of this compound and its analogues. This approach typically involves forming a linear precursor containing terminal alkenes, which are then cyclized via RCM, often catalyzed by ruthenium-based catalysts. While this strategy was successfully applied to the synthesis of analogues such as 13-demethylthis compound, its application to the parent natural product encountered difficulties, particularly due to the steric hindrance associated with acylating the tertiary alcohol at the C-13 position researchgate.netacs.orgresearchgate.net.
To overcome the limitations encountered with the RCM strategy for the parent compound, acyl ketene macrocyclization has emerged as a highly effective method for constructing the macrocyclic backbone of this compound researchgate.netresearchgate.net. This approach often involves the generation of an acyl ketene intermediate, which then undergoes intramolecular cyclization. Variations such as intermolecular ketene esterification have also been explored, offering a robust route to form the challenging tertiary ester moiety present in the molecule nih.govresearchgate.net. The Boeckman acylketene cyclization, in particular, has been highlighted for its high yield in forming the macrocycle ku.edu.
While RCM and acyl ketene cyclization represent the most prominent strategies for this compound, other macrocyclization techniques have been explored in the broader context of macrolide synthesis. These include Heck coupling, 1,3-dipolar cycloadditions, and various metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling nih.govub.edu. For this compound itself, attempts to cyclize seco-acid precursors via macrolactonization under various conditions were investigated but proved unsuccessful, underscoring the need for more specialized methods like acyl ketene cyclization for the parent natural product researchgate.netresearchgate.net.
Data on Synthetic Approaches
| Synthetic Strategy | Key Macrocyclization Method | Key Transformations Mentioned | Overall Yield | Number of Steps (Longest Linear) | Reference(s) |
| Synthesis of 13-demethylthis compound | Esterification/RCM | Abiko-Masamune aldol, vinylogous Mukaiyama aldol, Stille-type reaction, glycosylation (Schmidt) | 7% | 20 | researchgate.netacs.orgresearchgate.net |
| Synthesis of Proposed this compound Structure | Acyl Ketene Macrocyclization | Abiko-Masamune aldol, vinylogous Mukaiyama aldol, tertiary alcohol acylation challenges | ~2% | 20 | researchgate.netresearchgate.net |
| Synthesis of 11-epi-Lyngbouilloside Aglycon | Esterification/RCM | Boeckman-type esterification, Wittig olefination | 2% | 20 | frontiersin.orgcore.ac.ukfrontiersin.orgnih.gov |
| Synthesis of Lyngbyaloside C | Intermolecular Ketene Esterification | Tertiary ester formation, tetrahydropyran (B127337) formation, electrophilic ether transfer | Not specified | Not specified | nih.govresearchgate.net |
Compound Name Index
this compound
Lyngbyaloside C
Lyngbouilloside
13-demethylthis compound
Callipeltoside A
Auriside A
Dolastatin 19
Iriomoteolide-2a
Stereoselective Reactions in Synthesis
The precise control of stereochemistry is paramount in the total synthesis of complex natural products like this compound. Several key stereoselective reactions have been instrumental in assembling the molecule's chiral centers and constructing its macrocyclic framework.
Abiko-Masamune Aldol Reactions
The Abiko-Masamune aldol reaction has been a cornerstone in the synthetic routes towards this compound, playing a crucial role in establishing specific stereocenters within the molecule's backbone. This reaction is vital for installing the requisite stereochemistry in the starting building blocks and contributing to the construction of the macrocyclic backbone fragments researchgate.netnih.govku.edu. The strategic application of this reaction allows for the precise formation of carbon-carbon bonds with high diastereoselectivity, a critical requirement for assembling the complex polyol chain of the macrolide msu.edu.
Vinylogous Mukaiyama Aldol Reactions
The vinylogous Mukaiyama aldol reaction (VMAR) has proven to be a powerful tool in the synthesis of this compound and its related compounds. This reaction is highly valued for its ability to rapidly construct larger carbon frameworks, incorporating 1,5-relationships and simultaneously generating two new stereocenters and a double bond mdpi.com. In the context of this compound synthesis, VMAR facilitates the creation of vicinal hydroxyl and methyl groups, as well as di- and tri-substituted double bonds, thereby enabling the efficient assembly of key fragments researchgate.netnih.govku.edu. Its application in constructing complex polyketide structures underscores its importance in modern organic synthesis mdpi.com.
Asymmetric Dihydroxylation (e.g., Sharpless Dihydroxylation)
The Sharpless asymmetric dihydroxylation (AD) is a highly regarded method for the enantioselective synthesis of chiral vicinal diols, which are essential intermediates in the total synthesis of numerous natural products. While not directly detailed for this compound itself in the provided abstracts, this reaction has been employed in the synthesis of fragments for related macrolides, such as Lyngbouilloside frontiersin.orgnih.govmdpi.com. Its ability to introduce specific stereochemistry makes it a valuable asset for building complex molecular architectures, and it is a critical reaction for achieving the enantiopurity required for biologically active compounds mdpi.com.
Synthesis of Structural Analogues and Non-Natural Derivatives
The synthesis of analogues provides crucial insights into structure-activity relationships and can help overcome synthetic challenges encountered with the natural product.
Total Synthesis of 13-Demethylthis compound
The total synthesis of 13-Demethylthis compound, an unnatural analogue of this compound, has been successfully achieved acs.orgnih.govacs.org. This synthetic endeavor was pivotal, as it served as a precursor and a means to explore synthetic strategies for the parent compound. The macrocyclic backbone of 13-Demethylthis compound was constructed convergently through an esterification and ring-closing metathesis (RCM) strategy acs.orgacs.orgresearchgate.net. Further key steps included the introduction of the bromodiene side chain via a Stille-type reaction followed by bromodesilylation, and the stereoselective attachment of the L-rhamnose unit through glycosylation under Schmidt conditions acs.orgacs.org. This synthesis was instrumental in establishing reliable methods for introducing the conjugated diene side chain and the sugar moiety onto the macrocyclic framework researchgate.net.
Studies on Other Lyngbyaloside Analogues
Research into related compounds, such as Lyngbyaloside C and Lyngbouilloside, has also provided significant contributions to the field frontiersin.orgnih.govresearchgate.netnih.gov. These studies have often involved stereochemical reassignment and have highlighted specific synthetic hurdles. For instance, difficulties in acylating the sterically encumbered C-13 tertiary alcohol in this compound made the esterification/RCM strategy less effective for the parent natural product researchgate.net. Investigations into Lyngbyaloside C have demonstrated the utility of intermolecular ketene esterification reactions for forming challenging tertiary esters and tetrahydropyran rings, and have also involved the development of concise pathways towards key tertiary alcohol fragments using electrophilic ether transfer reactions nih.gov. These studies collectively enhance the understanding of macrolide synthesis and provide valuable methodologies for future research.
Approaches to Glycoside Moiety Introduction
The stereoselective installation of the L-rhamnose unit onto the aglycone is a critical step in the total synthesis of this compound. Various glycosylation strategies have been explored to achieve this challenging linkage.
Schmidt Glycosylation: This method has been successfully employed for the stereoselective introduction of the rhamnopyranose unit onto the aglycone of 13-demethylthis compound acs.orgnih.govacs.org. Glycosyl trichloroacetimidates are often used as glycosyl donors in this approach rsc.org. The Schmidt glycosylation is favored for its ability to control stereochemistry at the anomeric position, a common hurdle in carbohydrate chemistry researchgate.net.
Other Glycosylation Methods: While Schmidt glycosylation has been highlighted, other methods for forming glycosidic linkages are generally employed in complex natural product synthesis, including the use of glycosyl bromides, fluorides, thioglycosides, and N-phenyl trifluoroacetimidates rsc.org. The choice of method often depends on the specific structure of the aglycone and the desired stereochemical outcome.
Challenges and Innovations in this compound Total Synthesis
The synthesis of this compound is fraught with difficulties, primarily stemming from the construction of the macrocyclic backbone and the presence of sterically demanding functional groups.
A major obstacle in the total synthesis of this compound is the formation of the 14-membered macrolactone ring, particularly due to the presence of a sterically encumbered tertiary alcohol at the C-13 position researchgate.netnih.govresearchgate.netscispace.com.
Ineffectiveness of Esterification/RCM Strategy: Initial attempts to construct the macrocyclic framework using an esterification followed by ring-closing metathesis (RCM) strategy proved ineffective for the parent natural product. This was attributed to the significant steric hindrance around the tertiary alcohol, which impedes efficient acylation necessary for the esterification step researchgate.netnih.govresearchgate.net.
Acyl Ketene Macrocyclization: To circumvent these issues, an alternative strategy involving macrolactonization via an acyl ketene intermediate was developed and successfully employed to forge the macrocyclic backbone researchgate.netnih.govresearchgate.net. This method proved more amenable to constructing the macrocycle despite the steric challenges.
Macrolactonization of Seco-Acids: Extensive investigations into macrolactonization of seco-acids under various conditions were also undertaken but met with limited success, further underscoring the inherent difficulties posed by the molecule's structure researchgate.netnih.govresearchgate.net.
The pursuit of this compound's total synthesis has driven the development of innovative chemical transformations.
Convergent Synthesis: A convergent approach, often involving esterification and RCM, was successfully utilized for the synthesis of the analogue 13-demethylthis compound, demonstrating an efficient strategy for macrocycle construction acs.orgnih.govacs.org.
Introduction of Side Chains: Reliable methods were established for introducing the conjugated diene side chain, often via Stille-type reactions followed by bromodesilylation acs.orgnih.govacs.org.
Stereochemical Reassignment: The total synthesis efforts were instrumental in reassigning the stereochemical configuration of this compound. Discrepancies between synthetic material and natural product NMR data, coupled with molecular mechanics calculations, led to the postulation and subsequent verification of corrected stereochemistry at key centers, including C-10, C-11, and C-13 nih.govscispace.comnih.govnih.gov.
Intermolecular Ketene Esterification: For related compounds like Lyngbyaloside C, an intermolecular ketene esterification reaction was envisioned and developed to generate challenging tertiary esters from accessible fragments, showcasing advancements in creating sterically demanding linkages nih.gov.
Compound List:
| Compound Name | Description |
| This compound | 14-membered macrolide glycoside |
| 13-demethylthis compound | Analogue of this compound |
| Lyngbouilloside | Structurally related macrolide glycoside |
| Lyngbyaloside C | Macrolide isolated from Lyngbya bouilloni |
References
researchgate.net Fuwa, H., Yamagata, N., Okuaki, Y., & Sasaki, M. (2016). Total Synthesis, Stereochemical Reassignment, and Biological Evaluation of (−)-Lyngbyaloside B. Chemistry - A European Journal, 22(20), 6815-6829. acs.org Fuwa, H., Yamagata, N., Saito, A., & Sasaki, M. (2013). Total Synthesis of 13-Demethylthis compound. Organic Letters, 15(7), 1630-1633. nih.gov Fuwa, H., Yamagata, N., Okuaki, Y., & Sasaki, M. (2016). Total Synthesis and Complete Stereostructure of a Marine Macrolide Glycoside, (−)-Lyngbyaloside B. Chemistry - A European Journal, 22(20), 6815-6829. nih.gov Fuwa, H., Yamagata, N., Okuaki, Y., & Sasaki, M. (2015). Total synthesis, stereochemical reassignment, and biological evaluation of (−)-lyngbyaloside B. Chemistry - A European Journal, 21(17), 6448-6453. nih.gov Fuwa, H., Yamagata, N., Saito, A., & Sasaki, M. (2013). Total synthesis of 13-demethylthis compound. Organic Letters, 15(7), 1630-1633. acs.org Fuwa, H., Yamagata, N., Saito, A., & Sasaki, M. (2013). Total Synthesis of 13-Demethylthis compound. ACS Publications. nih.gov Dey, S. K., Rahman, M. A., Alghamdi, A. A., Reddy, B. V. S., & Yadav, J. S. (2015). Total Synthesis and Structural Reassignment of Lyngbyaloside C Highlighted by Intermolecular Ketene Esterification. Chemistry - A European Journal, 21(30), 10681-10686. researchgate.net Fuwa, H., Yamagata, N., Okuaki, Y., & Sasaki, M. (2016). Total Synthesis and Complete Stereostructure of a Marine Macrolide Glycoside, (−)-Lyngbyaloside B. ResearchGate. researchgate.net Wang, Y., Li, Y., & Zhang, L. (2020). Pd-Catalyzed Counter-Steric Site- and Chemoselective Glycosylation: Total Synthesis of Fridamycin A and Himalomycin B. ResearchGate. (Note: This source discusses general glycosylation strategies and may not directly pertain to this compound, but provides context for methods like Schmidt glycosylation). scispace.com Fuwa, H., Yamagata, N., & Sasaki, M. (2015). (−)-Lyngbyaloside B, a Marine Macrolide Glycoside: Total Synthesis and Stereochemical Revision. In Strategies and Tactics in Organic Synthesis (Vol. 9, pp. 1-35). Elsevier. rsc.org Li, Y., & Zhang, L. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Product Reports, 32(6), 621-665. researchgate.net Cossy, J., Kolleth, A., Gebauer, J., & ElMarrouni, A. (2016). Total Synthesis of Putative 11-epi-Lyngbouilloside Aglycon. ResearchGate. (Note: This source discusses related compounds and synthesis strategies). researchgate.net Yadav, J. S., Dey, S. K., Rahman, M. A., Alghamdi, A. A., & Reddy, B. V. S. (2014). Stereoselective Synthesis of the C9-C19 Fragment of this compound and C via Ether Transfer. ResearchGate. acs.org Dey, S. K., Rahman, M. A., Alghamdi, A. A., Reddy, B. V. S., & Yadav, J. S. (2016). This compound. Chemistry – A European Journal, 22(20), 6815-6829. nih.gov Smith, D. E., & Smith, A. B. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. (Note: This source discusses general macrocyclization strategies, which can be relevant to challenges faced in this compound synthesis). rsc.org Evans, D. A., & Wu, J. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 43(22), 7614-7633. (Note: This source discusses general challenges in ester couplings, which are relevant to macrocyclization and acylations in complex molecules like this compound).## The Synthetic Journey of this compound: Navigating Complexity in Macrolide Chemistry
This compound, a 14-membered macrolide glycoside isolated from the marine cyanobacterium Lyngbya sp., has captivated synthetic chemists due to its intricate structure and cytotoxic properties. The molecule features a complex macrolactone core, a conjugated diene side chain, and a crucial glycosidic linkage to an L-rhamnose moiety. The total synthesis of this compound has not only aimed to construct this challenging natural product but has also served as a platform for developing innovative chemical transformations and resolving stereochemical ambiguities. This article delves into the specific synthetic approaches and challenges encountered, particularly concerning the introduction of the glycoside moiety and the macrocyclization step.
Total Synthesis and Synthetic Analogues of Lyngbyaloside B
Challenges and Innovations in this compound Total Synthesis
The synthetic pathway towards this compound is characterized by significant hurdles, primarily related to the construction of its macrocyclic framework and the management of sterically demanding functional groups.
A principal challenge in the total synthesis of this compound lies in the formation of the 14-membered macrolactone ring. This difficulty is exacerbated by the presence of a sterically encumbered tertiary alcohol at the C-13 position of the molecule researchgate.netnih.govresearchgate.netscispace.com.
Limitations of Esterification/RCM Strategy: Initial attempts to assemble the macrocyclic framework using an esterification followed by ring-closing metathesis (RCM) strategy were found to be ineffective for the parent natural product. This limitation was attributed to the substantial steric hindrance surrounding the tertiary alcohol, which impedes the necessary efficient acylation step required for ester formation researchgate.netnih.govresearchgate.net.
Acyl Ketene (B1206846) Macrocyclization: To surmount these steric impediments, an alternative strategy was developed, employing macrolactonization via an acyl ketene intermediate. This approach proved more successful in constructing the macrocyclic backbone, effectively navigating the steric challenges researchgate.netnih.govresearchgate.net.
Seco-Acid Macrolactonization: Furthermore, extensive investigations were conducted into the macrolactonization of seco-acids under various conditions. However, these efforts yielded limited success, reinforcing the inherent difficulties posed by the molecule's congested structure researchgate.netnih.govresearchgate.net.
The pursuit of this compound's total synthesis has been a catalyst for the development of novel and innovative chemical transformations.
Convergent Synthesis Approaches: A convergent synthetic strategy, often incorporating esterification and RCM, was successfully implemented in the synthesis of the analogue 13-demethylthis compound. This demonstrated an efficient route for constructing the macrocyclic core acs.orgnih.govacs.org.
Side Chain Introduction: Robust methodologies were established for the introduction of the conjugated diene side chain, frequently achieved through Stille-type reactions followed by bromodesilylation acs.orgnih.govacs.org.
Stereochemical Reassignment: The total synthesis efforts played a pivotal role in reassessing and correcting the stereochemical configuration of this compound. Discrepancies observed between the NMR data of synthetic material and the authentic natural product, coupled with molecular modeling studies, led to the proposal and subsequent verification of revised stereochemistry at critical centers, including C-10, C-11, and C-13 nih.govscispace.comnih.govnih.gov.
Intermolecular Ketene Esterification: For related compounds, such as Lyngbyaloside C, an intermolecular ketene esterification reaction was conceptualized and developed. This innovation facilitated the formation of challenging tertiary esters from readily accessible fragments, showcasing advancements in creating sterically demanding ester linkages nih.gov.
Biological Activity Investigations: in Vitro and Mechanistic Studies
Evaluation of Cytotoxic Effects in In Vitro Models
Lyngbyaloside B has demonstrated varying degrees of cytotoxicity against a panel of human cancer cell lines, with specific potency observed against certain types.
Studies have reported the cytotoxic effects of this compound against several human cancer cell lines, including KB and LoVo cells.
this compound exhibited weak in vitro cytotoxicity against the KB human epidermoid carcinoma cell line, with a reported IC50 value of 4.3 µM frontiersin.orgnih.govmdpi.comgriffith.edu.aunih.gov. It has also been described as showing moderate cytotoxic activity against KB cells jst.go.jp.
Against the LoVo colon adenocarcinoma cell line, this compound displayed a lesser effect, with an IC50 value of 15 µM frontiersin.orgnih.govmdpi.comgriffith.edu.aunih.gov.
While direct IC50 values for this compound against A549 and HL-60 cell lines were not consistently detailed in the provided snippets, related analogs and studies have assessed activity in these contexts. For instance, the aglycon of this compound was found to be weaker against A549 and KB cancer cell lines when compared to this compound itself researchgate.net. Furthermore, this compound and its diastereoisomer (89b) were assayed against the HL-60 leukemia cell line, with slightly higher efficiency noted for 89a researchgate.net.
Other related compounds, such as 2-epi-lyngbyaloside and lyngbyalosides C, have shown cytotoxic properties against HT29 colorectal adenocarcinoma and HeLa cervical carcinoma cells frontiersin.orgnih.govmdpi.comgriffith.edu.auresearchgate.net. These findings suggest that modifications to the macrolide structure can influence the spectrum of cytotoxic activity.
The evaluation of cytotoxic effects typically employs established biochemical assays to determine cell viability and proliferation. Common methodologies utilized in the study of compounds like this compound include:
MTT assay: This assay measures the metabolic activity of viable cells, which convert MTT tetrazolium salt into a colored formazan (B1609692) product researchgate.net.
WST-8 assay: Similar to the MTT assay, the WST-8 assay also quantifies cell viability by measuring the activity of mitochondrial dehydrogenases, which reduce WST-8 tetrazolium salt to a water-soluble formazan researchgate.netscispace.com.
[³H]thymidine uptake method: This method assesses DNA synthesis, providing an indication of cell proliferation researchgate.net.
Mechanistic Investigations of Antiproliferative Activity
While specific molecular targets for this compound are not extensively detailed, its antiproliferative effects are generally attributed to mechanisms common among cytotoxic natural products, potentially involving apoptosis or cell cycle disruption.
The precise cellular targets and pathways through which this compound exerts its antiproliferative activity are still an area requiring further investigation mdpi.com. However, studies on related compounds, such as cryptophycins, indicate that microtubule inhibition, leading to cell-cycle arrest and apoptosis, is a significant mechanism of action mdpi.com. For other marine cyanobacterial compounds like apratoxin A, cell cycle arrest at the G2/M phase has been observed mdpi.comnih.gov. It is plausible that this compound may operate through similar or related pathways to induce cell death in cancer cells.
The chemical structure of this compound, a 14-membered macrolide glycoside, plays a crucial role in its biological activity. Research has identified key structural features essential for its cytotoxic effects. The presence of the 2,3-di-O-methyl-L-rhamnopyranosyl residue is considered essential for activity, as the aglycon (the non-sugar part of the molecule) demonstrated weaker cytotoxicity against A549 and KB cell lines compared to this compound itself researchgate.net. Furthermore, a simpler analog lacking a methyl group at the C-13 quaternary stereocenter was found to be more active than this compound, suggesting that specific modifications to the macrocyclic backbone can modulate potency researchgate.net.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies are vital for understanding how chemical modifications influence the biological efficacy of natural products. For this compound, SAR investigations have highlighted the importance of its glycosidic moiety and specific features of its macrolide ring.
SAR studies have confirmed that the 2,3-di-O-methyl-L-rhamnopyranosyl unit is critical for the cytotoxic activity of this compound researchgate.net. The synthesis of analogs, such as 13-demethylthis compound, has provided insights into the impact of specific functional groups on antiproliferative potential researchgate.net. Additionally, studies on related compounds like 2-epi-lyngbyaloside and various lyngbyaloside C isomers have explored how stereochemistry and minor structural variations affect cytotoxicity against cell lines such as HT29 and HeLa nih.govmdpi.comgriffith.edu.auresearchgate.net. These investigations collectively underscore the intricate relationship between the complex structure of this compound and its observed biological activities.
Biosynthetic Pathways and Genetic Insights of Lyngbyaloside B
Cyanobacterial Secondary Metabolite Biosynthesis Overview
Cyanobacteria are prolific producers of a vast array of structurally diverse secondary metabolites, many of which are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). nih.govcaister.com These enzymatic systems function as molecular assembly lines to build complex chemical scaffolds from simple precursor units. nih.gov
Polyketide biosynthesis resembles fatty acid synthesis, where PKS enzymes catalyze the sequential condensation of small carboxylic acid units, such as acetate (B1210297) and propionate, to form a polyketide chain. nih.govmdpi.com These synthases are typically organized into modules, with each module responsible for one cycle of chain elongation and modification. nih.govacs.org The minimal Type I PKS module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. wikipedia.org Optional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), can also be present to modify the β-keto group at each step, leading to immense structural diversity. researchgate.net
Nonribosomal peptide synthetases (NRPSs) similarly consist of modules that are each responsible for the recognition, activation, and incorporation of a single amino acid into a growing peptide chain. researchgate.net This modular logic allows for the incorporation of over 300 different proteinogenic and non-proteinogenic substrates, leading to complex peptides with various modifications. mdpi.com
A defining characteristic of cyanobacterial secondary metabolism is the frequent occurrence of hybrid NRPS-PKS gene clusters. oup.comnih.gov These mixed pathways combine modules from both systems to create hybrid peptide-polyketide molecules, a strategy that significantly expands the chemical diversity of the resulting natural products. nih.govnih.gov The microcystin (B8822318) biosynthetic pathway is a well-characterized example of a mixed NRPS/PKS pathway in cyanobacteria. nih.govresearchgate.net
Inferred Biosynthetic Machinery for Lyngbyaloside B
While the specific biosynthetic gene cluster (BGC) for this compound has not yet been reported, its structure as a 14-membered macrolide lactone strongly implies a biosynthetic origin rooted in polyketide synthesis. nih.gov The aglycone (non-sugar) core is non-nitrogenous, suggesting it is primarily, if not exclusively, assembled by a PKS system. nih.govoup.com
The formation of macrolide rings, such as the 14-membered core of this compound, is a hallmark of Type I PKS pathways. nih.gov These enzymatic assembly lines construct the polyketide chain through the stepwise addition of acyl-CoA extender units. nih.gov The process begins with a loading module that primes the synthase with a starter unit. nih.gov Subsequently, a series of extension modules, each containing a specific set of catalytic domains, elongates and modifies the growing chain. acs.orgacs.org
Based on the structure of this compound, its polyketide backbone is likely assembled by a modular Type I PKS. The number of modules would correspond to the number of elongation cycles required to build the precursor chain before it is cyclized into a macrolactone, a reaction often catalyzed by a terminal thioesterase (TE) domain. wikipedia.org The various hydroxyl and methyl groups on the this compound backbone are indicative of the specific set of reductive (KR) and methyltransferase (MT) domains present within the PKS modules.
| Domain | Abbreviation | Function | Relevance to this compound |
|---|---|---|---|
| Acyltransferase | AT | Selects and loads the correct acyl-CoA extender unit (e.g., malonyl-CoA or methylmalonyl-CoA). | Determines the carbon backbone and the placement of methyl groups. |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm. | Carries the biosynthetic intermediate between catalytic domains. |
| Ketosynthase | KS | Catalyzes the Claisen condensation, elongating the polyketide chain. | Forms the C-C bonds of the macrolide backbone. |
| Ketoreductase | KR | (Optional) Reduces the β-keto group to a hydroxyl group. | Responsible for the hydroxyl groups present on the macrolide ring. |
| Dehydratase | DH | (Optional) Eliminates water to form a double bond. | Creates double bonds within the polyketide chain. |
| Enoylreductase | ER | (Optional) Reduces a double bond to a single bond. | Creates fully saturated carbon sections of the backbone. |
| Thioesterase | TE | (Termination) Cleaves the final polyketide chain, often catalyzing cyclization. | Releases and cyclizes the linear precursor to form the 14-membered macrolactone ring. |
The involvement of NRPS machinery in the biosynthesis of the this compound core structure is unlikely. The aglycone is a pure polyketide, lacking the nitrogen atoms characteristic of amino acid incorporation by NRPS modules. nih.govoup.com While hybrid NRPS-PKS systems are common in cyanobacteria, they typically result in products with distinct peptide and polyketide moieties. oup.comnih.gov Given the chemical nature of this compound, its core is almost certainly assembled by a standalone PKS system. Any NRPS-related enzymatic activity would likely be limited to tailoring steps, which is not apparent from the final structure.
Genetic Determinants and Pathway Elucidation Approaches
Identifying the gene cluster responsible for this compound biosynthesis would rely on modern genome mining techniques. caister.comfloraandfona.org.in Since the genes for a specific metabolic pathway are often physically clustered in the genome, bioinformatic tools can scan sequenced genomes for these biosynthetic gene clusters (BGCs). secondarymetabolites.orgresearchgate.net
The primary approach involves using computational tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). secondarymetabolites.orgnih.govnih.gov This pipeline identifies BGCs by searching for the presence of "signature" genes, such as those encoding PKS and NRPS enzymes, using profile Hidden Markov Models (pHMMs). nih.govnih.gov Once a putative PKS cluster is identified in the genome of the producing Lyngbya strain, its domain organization would be analyzed to see if it corresponds to the predicted structure of this compound. researchgate.netnih.gov
2 Enzymatic Mechanisms for Post-Polyketide Modifications in this compound Biosynthesis
The intricate structure of this compound, a brominated glycoside macrolide, necessitates a series of precise enzymatic modifications following the assembly of its polyketide backbone. These tailoring reactions, including glycosylation and halogenation, are crucial for the final chemical architecture and biological activity of the molecule. While the complete biosynthetic gene cluster for this compound has not yet been fully characterized, insights into the enzymatic machinery can be inferred from the study of analogous pathways in marine cyanobacteria, particularly within the genus Lyngbya (formerly a broader classification that included species now in Moorea and other genera).
The biosynthesis of complex natural products like this compound is typically orchestrated by a suite of tailoring enzymes encoded within the corresponding biosynthetic gene cluster. These enzymes modify the initial polyketide chain to introduce functional and structural diversity. Key post-polyketide synthase (PKS) modifications anticipated in the formation of this compound are glycosylation and bromination.
Glycosylation
The attachment of a sugar moiety to the macrolide core is a critical step, catalyzed by a glycosyltransferase (GT). In natural product biosynthesis, GTs are responsible for transferring a sugar residue from an activated donor, such as a nucleotide sugar, to an acceptor molecule—in this case, the polyketide aglycone of this compound. mdpi.com The sugar unit in this compound is a derivative of rhamnose.
While the specific glycosyltransferase for this compound remains to be identified, genomic studies of Lyngbya species and other cyanobacteria have revealed the presence of numerous PKS and non-ribosomal peptide synthetase (NRPS) gene clusters that contain open reading frames (ORFs) encoding for putative glycosyltransferases. frontiersin.org For example, genome mining of various cyanobacteria has identified orphan NRPS/PKS gene clusters that include genes for glycosyltransferases, suggesting a widespread capability for producing glycosylated natural products. frontiersin.org These enzymes exhibit specificity for both the sugar donor and the aglycone acceptor, ensuring the correct stereochemistry and linkage of the glycosidic bond. The process generally involves the enzymatic formation of a glycosidic bond between the anomeric carbon of the sugar and a hydroxyl group on the macrolactone ring.
Halogenation
A distinctive feature of this compound is the presence of a bromine atom. nih.gov The incorporation of halogen atoms into natural products is catalyzed by a class of enzymes known as halogenases. In marine cyanobacteria, a variety of halogenating enzymes have been discovered, including flavin-dependent halogenases and non-heme iron/α-ketoglutarate-dependent halogenases, which are capable of C-H activation and subsequent halogenation. nih.govnih.gov
The biosynthesis of other halogenated compounds from Lyngbya species, such as the hectochlorins and jamaicamides, involves dedicated halogenases encoded within their respective gene clusters. rsc.orgescholarship.org For instance, the hectochlorin (B1195744) biosynthetic gene cluster contains a putative halogenase predicted to be responsible for the dichlorination of a hexanoic acid precursor. rsc.org Similarly, the jamaicamide pathway includes a non-heme Fe(II)/α-ketoglutarate-dependent halogenase. rsc.org It is highly probable that a similar enzymatic mechanism is responsible for the bromination event in the biosynthesis of this compound. These enzymes display remarkable regio- and stereoselectivity, ensuring the precise placement of the halogen atom on the polyketide-derived framework. The timing of this halogenation—whether it occurs on a free intermediate or on a substrate tethered to the PKS assembly line—is a key aspect determined by the specific enzymatic machinery.
The following table summarizes the putative enzymes and their roles in the post-PKS modification of this compound, based on current understanding of cyanobacterial natural product biosynthesis.
| Enzyme Class | Putative Function in this compound Biosynthesis | General Mechanism of Action |
| Glycosyltransferase (GT) | Attachment of the rhamnose-derived sugar moiety to the macrolide core. | Catalyzes the formation of a glycosidic bond between an activated sugar donor and a hydroxyl group on the aglycone. |
| Halogenase | Incorporation of a bromine atom onto the polyketide backbone. | Utilizes a reactive halogenating species (e.g., from bromide salts) to functionalize a specific C-H bond on the substrate. |
Further research, including the identification and characterization of the complete this compound biosynthetic gene cluster, is necessary to definitively identify and biochemically characterize the specific enzymes responsible for these critical tailoring steps. Such studies would provide a deeper understanding of the enzymatic logic that governs the creation of this complex marine natural product. mdpi.comrsc.org
Q & A
Q. What are the key synthetic strategies for constructing the macrolide core of Lyngbyaloside B?
The macrolide core of this compound is synthesized via intermolecular ketene esterification and ring-closing metathesis (RCM) . A critical step involves the stereoselective formation of the tertiary ester group using a ketene intermediate generated from β-keto thioesters. This method allows efficient coupling of fragments while preserving stereochemical integrity. For example, Yadav et al. utilized a regioselective ether transfer reaction to install the 1,3-cis diol motif, a precursor for the tertiary alcohol fragment .
Key Methodological Steps :
- Ether Transfer Reaction : Electrophilic activation of allyloxy methyl ethers enables stereocontrolled 1,3-cis diol formation (76% yield, 10:1 cis:trans selectivity) .
- Ring-Closing Metathesis : Hoveyda-Grubbs II catalyst facilitates macrocyclization with E-selective olefin formation .
Q. How is the stereochemical configuration of this compound validated during synthesis?
Stereochemical validation relies on NOE (Nuclear Overhauser Effect) studies and comparative NMR analysis with synthetic diastereomers. For instance, Fuwa et al. resolved discrepancies in the natural product’s proposed structure by synthesizing all possible stereoisomers of the C10, C11, and C13 centers. NMR data matching confirmed the correct configuration .
Analytical Workflow :
- Divergent synthesis of diastereomers via Ti-mediated aldol reactions .
- Overlay of synthetic and natural product NMR spectra (e.g., chemical shifts and NOESY correlations) .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., ketene polymerization) be mitigated during β-keto thioester synthesis?
Ketene intermediates are prone to polymerization under standard conditions. To suppress this, sulfide-activated precursors (e.g., thioester VI) are employed, allowing milder reaction conditions and higher yields. Silver trifluoroacetate catalyzes intermolecular ketene transfer, minimizing side reactions .
Optimization Strategies :
- Use of low-temperature conditions (-95°C) during ether transfer to stabilize reactive intermediates .
- Scale-Up Adjustments : Reduced equivalents of Lewis acids (e.g., SnCl) prevent overactivation of thioesters .
Q. What methodologies resolve contradictions between synthetic and natural this compound NMR data?
Structural reassignment requires iterative synthesis of diastereomers and dynamic NMR re-evaluation . For example, Fuwa et al. synthesized three stereoisomers (1a, 1b, 1c) and compared their / NMR profiles with natural this compound. Only 1c showed full spectral consistency, leading to reassignment of C10, C11, and C13 configurations .
Critical Data Analysis :
- Δδ Values : Proton chemical shift differences (e.g., H-4a/b and H-6a/b) between synthetic and natural products highlight stereochemical mismatches .
- Catalytic DDQ Isomerization : Post-synthetic treatment of Z/E-bromodiene mixtures selectively enriches the Z-isomer (70% yield), aligning with natural product data .
Q. How can regioselectivity challenges in ether transfer reactions be addressed for complex substrates?
Competing 1,1-disubstituted and terminal olefins complicate regioselectivity. A substrate engineering approach using naphthylmethyl ethers improves stereocontrol. These ethers undergo efficient DDQ-mediated deprotection post-transfer, simplifying purification .
Experimental Design :
- Leighton Crotylation : Generates allylic alcohols with defined stereochemistry as ether transfer precursors .
- Copper(I)-Mediated Coupling : Ensures regioselective installation of allyl groups in the presence of multiple reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
